molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine CAS No. 183668-02-2

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

货号: B1300793
CAS 编号: 183668-02-2
分子量: 215.28 g/mol
InChI 键: RYXSOPRSCTXCTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development

The development of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine emerged from the broader exploration of imidazothiazole derivatives that began gaining momentum in pharmaceutical research during the late 20th century. The synthetic pathways leading to this compound have evolved significantly, with early methodologies focusing on traditional condensation reactions between aminothiazoles and haloketones. Research conducted by Barradas and colleagues established convergent synthetic pathways that demonstrated the versatility of imidazothiazole synthesis, particularly through the use of N,N-dimethyl-N'-thiazol-2-yl-amidine intermediates and alpha-bromoketone derivatives. These foundational studies revealed that both reactants could be derived from carbohydrate precursors, opening new avenues for creating compounds with diverse substitution patterns.

The mechanistic understanding of imidazothiazole synthesis has been substantially advanced through palladium-catalyzed coupling reactions, where the formation of 6-substituted imidazo[2,1-b]thiazoles involves oxidative addition of palladium(0) to aryl iodides, followed by transmetallation with copper salts to produce alkynyl palladium intermediates. This process culminates in palladium extrusion and subsequent allene intermediate formation, leading to amino group cyclization and the final heterocyclic product. Modern synthetic approaches have incorporated metal-free methodologies, including regioselective carbon-hydrogen selenylation protocols using phenyliodine(III) bis(trifluoroacetate) as a mediator, demonstrating the continued evolution of synthetic strategies for this compound class.

The development trajectory of this compound synthesis has been influenced by the growing demand for heterocyclic scaffolds in drug discovery programs. Research groups have established multi-step synthetic routes involving ethyl-2-aminothiazole-4-carboxylate condensation with thiourea, followed by cyclization with phenacyl bromides and subsequent ester hydrolysis to produce carboxylic acid intermediates. These methodological advances have enabled the preparation of diverse analogs and derivatives, contributing to structure-activity relationship studies and the optimization of biological properties.

Nomenclature and Classification Systems

The nomenclature of this compound reflects the complexity of its fused heterocyclic structure and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 4-{Imidazo[2,1-b]thiazol-6-yl}aniline according to systematic nomenclature protocols, where the numbering system begins with the thiazole nitrogen and proceeds through the fused ring system. Alternative nomenclature variants include 4-imidazo[2,1-b]thiazol-6-ylaniline and this compound, reflecting different approaches to describing the phenylamine substitution pattern.

The classification system for this compound encompasses multiple chemical databases and registry systems, each employing specific identifier codes and naming conventions. Within the Chemical Abstracts Service registry, the compound is catalogued under the designation "Benzenamine, 4-imidazo[2,1-b]thiazol-6-yl-", emphasizing the aniline functionality as the parent structure with heterocyclic substitution. The European Chemical Database employs the systematic name 4-(imidazo[2,1-b]thiazol-6-yl)aniline, while pharmaceutical databases often utilize the designation 6-(4-aminophenyl)imidazo[2,1-b]thiazole to emphasize the connectivity between the heterocyclic core and the aromatic amine.

Chemical classification systems categorize this compound within multiple overlapping categories, including heterocyclic amines, fused ring systems, and thiazole derivatives. The compound belongs to the broader class of imidazothiazoles, which are characterized by the fusion of five-membered imidazole and thiazole rings through shared carbon-nitrogen bonds. Within pharmaceutical classification systems, the compound is often grouped with bioactive heterocycles due to the prevalence of similar structural motifs in approved medications and experimental therapeutics. The systematic classification also recognizes the compound as a substituted aniline derivative, placing it within the broader category of aromatic amines with heterocyclic substituents.

属性

IUPAC Name

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSOPRSCTXCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358115
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183668-02-2
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

Target of Action

Similar compounds have been reported to exhibit anticancer activities, suggesting potential targets within cancer-related pathways.

Mode of Action

It’s worth noting that related compounds have shown to induce apoptosis in cancer cells. This is often achieved through interactions with DNA or proteins

生化分析

Biochemical Properties

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to altered cellular redox states. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as MAP kinases and NF-κB, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, apoptosis, and differentiation. Moreover, this compound has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

生物活性

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine (ITP) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This article discusses the biological activities associated with ITP, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an imidazo[2,1-b]thiazole core linked to a phenylamine group. Its molecular formula is C11_{11}H9_{9}N3_{3}S, with a molecular weight of 215.28 g/mol. The structural characteristics of ITP contribute to its diverse biological activities, particularly in targeting various enzymes and receptors involved in disease processes .

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase (CA), which plays a role in regulating pH and fluid balance in tissues. Selective inhibition of the cytosolic isoform hCA II has been reported, with inhibition constants ranging from 57.7 to 98.2 µM .
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways such as MAP kinases and NF-kB . This suggests that ITP may also possess anticancer properties through similar pathways.

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant anticancer activity. For instance, modifications at the phenyl ring can enhance selectivity towards specific cancer cell types. Studies have shown that derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

ITP and its derivatives have been evaluated for their antimicrobial activity against various pathogens. Some studies have indicated that related compounds display potent antibacterial effects, outperforming traditional antibiotics like ampicillin and streptomycin . This highlights the potential application of ITP in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of ITP is influenced by its structural components. For example, substituents on the phenyl ring can significantly affect the compound's potency against specific biological targets. A detailed SAR analysis has identified critical groups that enhance inhibitory activity against enzymes such as hCA II .

Research Findings

Recent studies have provided valuable insights into the biological activity of ITP:

Study Findings
Study 1Identified selective inhibition of hCA II with Ki_i values between 57.7–98.2 µM for various derivatives .
Study 2Demonstrated anticancer effects through apoptosis induction via MAPK and NF-kB pathways .
Study 3Showed antimicrobial efficacy against S. aureus with IC50_{50} values lower than standard antibiotics .

Case Studies

In one notable case study, a derivative of ITP was synthesized and evaluated for its anticancer properties against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent.

科学研究应用

Anticancer Activity

Research has demonstrated that 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine exhibits significant anticancer properties through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as MAP kinases and NF-κB. This suggests its potential utility in cancer therapies targeting these pathways.
  • Structure-Activity Relationship (SAR) : Variations in the phenyl ring can significantly affect the compound's potency against specific cancer cell types. For instance, derivatives of this compound have been synthesized that exhibit enhanced selectivity towards acute myeloid leukemia (AML) cells, with some showing IC50 values as low as 0.002 μM against MV4-11 cell lines .

Case Study: Anti-AML Activity

A derivative of the compound was synthesized and evaluated for its anticancer properties against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential for further development as an anticancer agent.

Antimicrobial Properties

This compound and its derivatives have also been studied for their antimicrobial activity:

  • Potent Antibacterial Effects : Some studies indicate that compounds within this family outperform traditional antibiotics such as ampicillin and streptomycin against various bacterial pathogens. This underscores the potential application of this compound in treating bacterial infections.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : It selectively inhibits carbonic anhydrase II, which plays a critical role in regulating pH and fluid balance in tissues. The inhibition constants reported range from 57.7 to 98.2 µM, indicating significant enzyme interaction.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Study FocusFindings
Anticancer ActivitySignificant reduction in cell viability at low concentrations (10 µM) in human cancer cell lines.
Antimicrobial EfficacyOutperformed traditional antibiotics against various pathogens.
Enzyme InhibitionSelective inhibition of carbonic anhydrase II with notable inhibition constants (57.7 - 98.2 µM).

化学反应分析

Chemical Reactivity

The imidazo[2,1-b]thiazole moiety's reactivity allows for developing derivatives with enhanced biological activity. Modifications at the phenyl ring can lead to compounds with improved selectivity towards specific biological targets.

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine participates in various chemical reactions that enhance its utility in medicinal chemistry:

Mechanism of Action and Biological Activity

The mechanism of action for this compound involves its interaction with cellular targets that influence signaling pathways associated with disease progression. Research indicates that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of key signaling pathways such as MAP kinases and NF-kB. The binding interactions with enzymes involved in oxidative stress responses further highlight its potential therapeutic effects.

Imidazo[2,1-b]thiazole Derivatives as Pharmaceuticals

Imidazo[2,1-b]thiazoles and their derivatives have uses as pharmaceuticals . A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized, and structure-activity relationship (SAR) analysis of these compounds led to the discovery of compounds with potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 .

One compound, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (19), exhibited the highest potency in both cellular (MV4-11, IC50: 0.002 μM) and enzymatic (FLT3, IC50: 0.022 μM) assays .

相似化合物的比较

3-Imidazo[2,1-b]thiazol-6-yl-phenylamine (CAS 861206-26-0)

  • Structural Difference : The phenylamine group is at the 3-position instead of the 4-position.
  • Physicochemical Properties :
    • Density: 1.42 g/cm³ (predicted)
    • pKa: 6.08 (predicted)
    • Storage: Requires refrigeration (2–8°C)

Substituent Variations

2-Methyl-6-phenyl-imidazo[2,1-b]thiazole (CAS 51226-37-0)

  • Synthesis : High yields (95–96%) via optimized routes, suggesting simpler substituents improve synthetic feasibility .
  • Applications : Lacks the amine moiety critical for hydrogen bonding in neuroprotective or ion channel modulation .

6-[2-Methoxy-4-(methylsulfinyl)phenyl]-imidazo[2,1-b]thiazole

  • Structural Difference : Methoxy and methylsulfinyl groups enhance polarity.
  • Implications : Increased solubility but reduced membrane permeability compared to the phenylamine derivative .

Pharmacological Activity Comparison

Neuroprotective Effects

  • 4-Imidazo[2,1-b]thiazole-1,4-DHPs : Derivatives of the target compound’s core structure exhibit neuroprotective activity by selectively modulating calcium channels. Compound 6 (a dihydropyridine analog) outperformed nifedipine in preclinical models, highlighting the importance of C6 substituents .
  • Comparison with Nifedipine : The imidazothiazole core provides enhanced selectivity for neuronal tissues, reducing off-target cardiovascular effects .

Anticancer Activity

  • 2-Cyclopropylimidazo[2,1-b][1,3,4]-thiadiazoles : Though structurally distinct (thiadiazole vs. thiazole), these compounds show potent anticancer activity, suggesting that bulky substituents (e.g., cyclopropyl) enhance cytotoxicity. The phenylamine group in the target compound may offer alternative binding modes for kinase inhibition .

Key Research Findings

  • Neuroprotection : The phenylamine group at C6 enhances calcium channel blockade specificity, reducing neurotoxicity risks .
  • Cystic Fibrosis : Imidazothiazole derivatives improve chloride transport in CFTR-deficient cells, with potency dependent on C6 substituent polarity .
  • Synthetic Optimization : High-yield routes for methyl/phenyl analogs suggest opportunities for scalable production of the target compound via amine-directed coupling .

准备方法

Construction of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions involving 2-aminothiazoles and α-haloketones or α-bromoketones. This approach is well-documented and forms the bicyclic heterocycle essential for further functionalization.

  • Typical Reaction: Condensation of 2-aminothiazole derivatives with phenacyl bromides under reflux in ethanol or other suitable solvents leads to cyclization forming the imidazo[2,1-b]thiazole ring system.

  • Example: Ethyl-2-aminothiazole-4-carboxylate is prepared by condensation of ethyl bromopyruvate and thiourea, followed by cyclization with phenacyl bromides to yield intermediates that can be further modified.

Detailed Preparation Method

Stepwise Synthesis Protocol

Step Reagents & Conditions Description Outcome
1 Ethyl bromopyruvate + Thiourea, reflux in ethanol, 4 h Formation of ethyl-2-aminothiazole-4-carboxylate intermediate Intermediate (3)
2 Intermediate (3) + Phenacyl bromide (4-aminophenacyl bromide preferred), reflux in ethanol Cyclization to form imidazo[2,1-b]thiazole intermediate (5) Intermediate (5) with phenylamine substituent
3 Ester hydrolysis with LiOH·H2O in aqueous medium Conversion of ester to carboxylic acid (6) Carboxylic acid intermediate
4 Coupling with amine intermediates using EDCI, HOBt, triethylamine in DMF at 0 °C to room temperature Formation of amide or related derivatives if needed Final substituted imidazo[2,1-b]thiazole derivatives

This general synthetic route is adapted from the preparation of related imidazo[2,1-b]thiazole derivatives and can be modified to specifically yield 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine by selecting appropriate phenacyl bromide and amine precursors.

Alternative Synthetic Routes

  • Hydrazinecarbodithioate Condensation: Reaction of imidazo[2,1-b]thiazole ethanone derivatives with methyl hydrazinecarbodithioate at room temperature can yield hydrazine derivatives, which upon further reaction with hydrazonoyl halides produce substituted imidazo[2,1-b]thiazoles. This method allows for structural diversification but requires additional steps to introduce the phenylamine group.

  • Vilsmeier-Haack Formylation: The imidazo[2,1-b]thiazole core can be formylated at specific positions using the Vilsmeier reagent, enabling subsequent functionalization to introduce amine groups via reductive amination or other transformations.

Reaction Conditions and Optimization

  • Solvents: Ethanol is commonly used for condensation and cyclization steps due to its polarity and reflux capability. Dimethylformamide (DMF) is preferred for coupling reactions due to its ability to dissolve polar intermediates and reagents.

  • Temperature: Reflux conditions (approximately 78 °C for ethanol) are standard for cyclization, while coupling reactions are initiated at 0 °C and allowed to warm to room temperature to control reaction rates and minimize side reactions.

  • Catalysts and Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acids for amide bond formation, facilitating coupling with amine intermediates.

Characterization and Purity Assessment

  • Spectroscopic Analysis: The synthesized compounds are characterized by IR spectroscopy (to confirm functional groups such as NH and absence of C=O in hydrazine derivatives), 1H-NMR (to identify proton environments including aromatic and amine protons), and mass spectrometry (to confirm molecular weight and formula).

  • Melting Point and Elemental Analysis: Melting points are recorded to assess purity, and elemental analysis (CHNS) confirms the elemental composition consistent with the target compound.

Summary Table of Key Synthetic Steps for this compound

Step No. Reaction Type Reagents Conditions Product/Intermediate Notes
1 Formation of 2-aminothiazole Ethyl bromopyruvate + Thiourea Reflux in ethanol, 4 h Ethyl-2-aminothiazole-4-carboxylate Precursor for cyclization
2 Cyclocondensation Intermediate (3) + 4-aminophenacyl bromide Reflux in ethanol Imidazo[2,1-b]thiazole intermediate with phenylamine Core ring formation
3 Ester hydrolysis LiOH·H2O in aqueous medium Room temperature Carboxylic acid intermediate Prepares for coupling
4 Amide coupling Carboxylic acid + amine + EDCI + HOBt + TEA 0 °C to RT in DMF Final substituted imidazo[2,1-b]thiazole Optional derivatization

Research Findings and Practical Considerations

  • The choice of phenacyl bromide derivative is critical to introduce the phenylamine substituent directly during cyclization, improving overall yield and reducing steps.

  • Coupling reactions using carbodiimide chemistry are efficient for attaching amine-containing moieties, but require careful control of temperature and stoichiometry to avoid side reactions.

  • Alternative methods involving hydrazinecarbodithioate intermediates provide routes to structurally diverse imidazo[2,1-b]thiazoles but may require additional steps to achieve the phenylamine substitution.

  • Spectroscopic and analytical data confirm the successful synthesis and purity of the target compound, supporting the reliability of these methods.

This detailed synthesis overview of this compound integrates multiple research findings and established organic synthesis techniques, providing a professional and authoritative guide for researchers aiming to prepare this compound for further biological or pharmaceutical studies.

常见问题

Q. What are the established synthetic routes for 4-imidazo[2,1-b]thiazol-6-yl-phenylamine, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot, three-component Friedel-Crafts acylation using Eaton's reagent (P₂O₅/methanesulfonic acid) under solvent-free conditions. Key steps include nucleophilic addition of benzo[d]thiazol-2-amine to aldehydes, followed by intramolecular cyclization. Catalyst choice is critical: Eaton's reagent at 80°C achieves yields of 90–96%, while other catalysts (e.g., PTSA, FeCl₃) yield <51% under similar conditions. Electron-donating substituents on aldehydes improve reaction rates and yields compared to electron-withdrawing groups .

Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and how are these activities evaluated?

Imidazo[2,1-b]thiazoles exhibit anti-inflammatory, anticancer, antibacterial, and antifungal properties. Standard assays include:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines.
  • Antimicrobial activity : Disk diffusion or microdilution methods to determine MIC (minimum inhibitory concentration).
  • Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models. These evaluations are often paired with structural analogs to establish SAR (structure-activity relationships) .

Q. Which functional groups are compatible with the synthesis of imidazo[2,1-b]thiazole derivatives?

Halogens (Cl, F), nitro (-NO₂), and alkyl groups are well-tolerated during synthesis. Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require extended reaction times but still yield products. Protecting groups are unnecessary for -OH or -NH₂ substituents when using Eaton's reagent, as its dual role as a catalyst and mild acid prevents side reactions .

Q. How can researchers confirm the structural integrity of synthesized imidazo[2,1-b]thiazole derivatives?

Use a combination of:

  • X-ray crystallography : To resolve bond angles and confirm regioselectivity (e.g., 6-(4-Bromophenyl)-2-(4-fluorobenzyl)-imidazo[2,1-b][1,3,4]thiadiazole structure resolved at 296 K, R factor = 0.048) .
  • NMR : ¹H and ¹³C spectra to verify substituent positions.
  • HPLC : Purity analysis (e.g., NP-HPLC retention times for imidazole analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of imidazo[2,1-b]thiazoles?

Key parameters include:

  • Catalyst loading : Eaton's reagent (2 mL per mmol substrate) under solvent-free conditions minimizes waste.
  • Temperature : 80°C balances reaction speed and product stability.
  • Substrate pre-activation : Pre-mixing aldehydes with Eaton's reagent for 10 minutes enhances electrophilicity. Refer to Table 1 in Zhang et al. (2023) for comparative yields across catalysts .

Q. How do researchers resolve contradictions in reported synthetic yields for imidazo[2,1-b]thiazoles?

Discrepancies often arise from:

  • Catalyst purity : Commercial Eaton's reagent batches may vary in P₂O₅ content.
  • Moisture sensitivity : Strict anhydrous conditions are critical; trace water reduces cyclization efficiency.
  • Substrate stoichiometry : A 1:1.2 molar ratio of aldehyde to benzo[d]thiazol-2-amine prevents side-product formation. Replicate protocols with controlled humidity (<5% RH) and standardized reagents .

Q. What computational methods are used to predict the pharmacological targets of imidazo[2,1-b]thiazole derivatives?

  • Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • MD simulations : Assess binding stability (e.g., 100-ns trajectories for ligand-protein complexes). Pair computational results with in vitro validation to prioritize compounds .

Q. What strategies improve regioselectivity in the Friedel-Crafts acylation step of imidazo[2,1-b]thiazole synthesis?

  • Substrate design : Use meta-substituted aldehydes to direct electrophilic attack to the C6 position of the thiazole ring.
  • Solvent-free conditions : Reduce solvation effects that favor competing pathways.
  • Additives : Catalytic amounts of LiClO₄ enhance π-π interactions, favoring cyclization over polymerization .

Q. How can researchers address low yields in heteroaromatic aldehyde reactions?

  • Pre-activation : Treat aldehydes with TMSCl before adding Eaton's reagent to increase electrophilicity.
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes (e.g., 80°C, 300 W).
  • Post-reduction : Use NaBH₄ to reduce any oxidized intermediates (e.g., imine byproducts) .

Q. What analytical techniques quantify trace impurities in imidazo[2,1-b]thiazole derivatives?

  • UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column and ESI ionization.
  • ICP-OES : Screen for residual metal catalysts (e.g., Al from AlCl₃).
  • DSC : Identify polymorphic forms that may affect bioavailability .

Methodological Notes

  • Data Contradiction Analysis : Compare HPLC retention times and NMR shifts across labs to identify inconsistent purification protocols.
  • Experimental Design : Use factorial design (e.g., 2³ matrix) to test temperature, catalyst loading, and solvent effects .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry may mitigate exothermic risks in large-scale cyclization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。